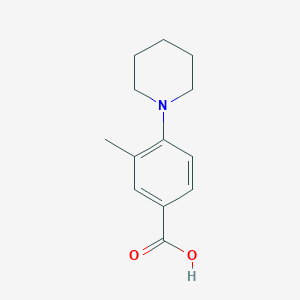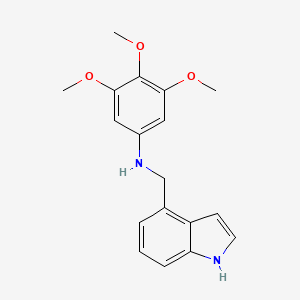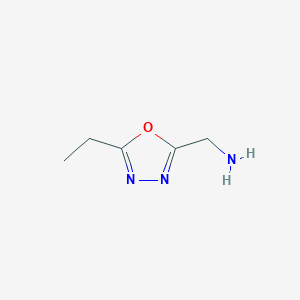
4-Bromooxazole-2-carboxylic acid
Overview
Description
4-Bromooxazole-2-carboxylic acid is an organic compound with the molecular formula C4H2BrNO3 and a molecular weight of 191.97 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of oxazole derivatives often involves a nucleophilic attack and an intramolecular cyclization . A common method for synthesizing oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The InChI code for 4-Bromooxazole-2-carboxylic acid is 1S/C4H2BrNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) . This indicates that the molecule consists of a bromine atom, an oxazole ring, and a carboxylic acid group.
Chemical Reactions Analysis
Carboxylic acids, such as 4-Bromooxazole-2-carboxylic acid, can undergo a variety of reactions. They can react with metals to form a salt and hydrogen, react with bases to form a salt and water, and react with carbonates to form a salt, water, and carbon dioxide . They can also be converted into esters, acid chlorides, and anhydrides .
Physical And Chemical Properties Analysis
4-Bromooxazole-2-carboxylic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis and Coupling Reactions
4-Bromooxazole-2-carboxylic acid plays a crucial role in the synthesis of complex molecules due to its utility in regioselective bromination and subsequent coupling reactions. For instance, the regioselective C-4 bromination of 5-substituted oxazoles has been achieved, showcasing the significance of 4-bromooxazoles as intermediates in Suzuki–Miyaura coupling reactions with arylboronic acids. This process highlights the potential of 4-bromooxazole-2-carboxylic acid derivatives in constructing architecturally complex molecules for various applications (Li, Buzon, & Zhang, 2007).
Halogen Dance Rearrangement
The "halogen dance" rearrangement is another intriguing application, where the transformation of 5-iodooxazoles to 4-iodooxazoles under specific conditions provides mechanistic insights and improves the synthetic utility of iodooxazoles. This transformation is similar to the rearrangement observed in bromooxazoles, underscoring the versatility of 4-bromooxazole derivatives in synthetic chemistry (Proust, Chellat, & Stambuli, 2011).
Electrochemical Reduction and Oxidation
In the context of environmental science, the electrochemical reduction and oxidation of compounds similar to 4-bromooxazole-2-carboxylic acid have been explored. Studies on 4-bromophenol, for instance, have elucidated the degradation mechanism, kinetics, and toxicity evolution during the electrodegradation process, offering insights into the removal of brominated organic compounds from water. This research sheds light on the broader implications of brominated oxazoles in environmental remediation (Xu, Song, Qi, Wang, & Bian, 2018).
Mechanism of Action
Safety and Hazards
The safety information for 4-Bromooxazole-2-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in recent years . Given their wide spectrum of biological activities, researchers are interested in synthesizing various oxazole derivatives and screening them for various biological activities . Future research may focus on developing more efficient synthetic methods and exploring the biological activities of new oxazole derivatives.
properties
IUPAC Name |
4-bromo-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDKHSPSCDLNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301196 | |
| Record name | 4-Bromo-2-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromooxazole-2-carboxylic acid | |
CAS RN |
944906-74-5 | |
| Record name | 4-Bromo-2-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944906-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3170657.png)
